molecular formula C17H19N3O2 B2712945 N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide CAS No. 1436118-19-2

N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide

Cat. No.: B2712945
CAS No.: 1436118-19-2
M. Wt: 297.358
InChI Key: BNLBXLXRYQVFLC-UHFFFAOYSA-N
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Description

“N-(4-cyano-1-methylpiperidin-4-yl)butanamide” is a compound with the CAS Number: 1258639-65-4 . It has a molecular weight of 209.29 . It is in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is N-(4-cyano-1-methyl-4-piperidinyl)butanamide . The Inchi Code is 1S/C11H19N3O/c1-3-4-10(15)13-11(9-12)5-7-14(2)8-6-11/h3-8H2,1-2H3,(H,13,15) .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 209.29 .

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

Butt et al. (2005) explored the synthesis of new diamines and their polymerization with various dianhydrides to produce polyimides. These polyimides displayed solubility in organic solvents and exhibited thermal stability, highlighting their potential for advanced material applications, which could be relevant for derivatives of "N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide" in material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Anticonvulsant Activity of Aminobenzamides

Clark et al. (1984) reported on the anticonvulsant effects of 4-aminobenzamides, indicating that certain derivatives show significant activity against seizures. This research suggests that "this compound" might have potential applications in developing new anticonvulsant drugs if structurally related (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Highly Potent Dopamine D4 Receptor-selective Ligand

Kula et al. (1997) discovered a dopamine D4 receptor-selective ligand with significant potency, suggesting the importance of receptor selectivity in drug development for neurological disorders. This indicates potential pharmacological applications for compounds like "this compound" in targeting specific receptors (Kula, Baldessarini, Kebabian, Bakthavachalam, & Xu, 1997).

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Haman et al. (2015) reviewed the environmental impact of parabens, shedding light on the need for understanding the ecological footprint of chemical compounds. This could be relevant for assessing the environmental aspects of "this compound" and related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Mechanism of Action

The mechanism of action of “N-(4-cyano-1-methylpiperidin-4-yl)butanamide” is not available .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H317, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

N-(4-cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-12-22-15-6-4-14(5-7-15)16(21)19-17(13-18)8-10-20(2)11-9-17/h1,4-7H,8-12H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLBXLXRYQVFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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